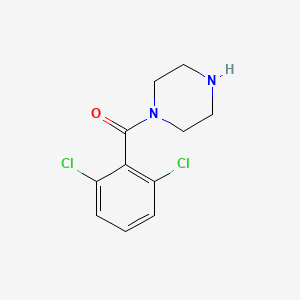

1-(2,6-Dichlorobenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

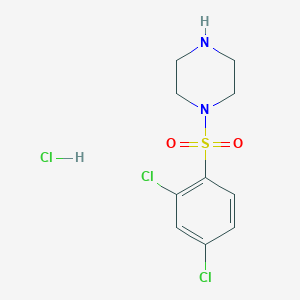

“1-(2,6-Dichlorobenzyl)piperazine” is an organic compound with the empirical formula C11H14Cl2N2. It has a molecular weight of 245.15 . It’s a halogenated heterocycle .

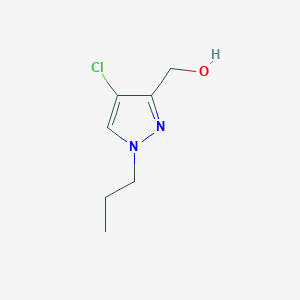

Molecular Structure Analysis

The molecular structure of “1-(2,6-Dichlorobenzyl)piperazine” includes a six-membered ring containing two opposing nitrogen atoms . The compound also contains two chlorine atoms attached to the benzyl group .Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,6-Dichlorobenzyl)piperazine” are not detailed in the current data, piperazine compounds in general can undergo a variety of chemical reactions due to the presence of the reactive nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis

“1-(2,6-Dichlorobenzyl)piperazine” is a solid with a melting point of 54-62 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications

Synthesis and Characterization

1-(2,6-Dichlorobenzoyl)piperazine serves as a pharmaceutical intermediate with its synthesis explored through various chemical reactions. Studies have detailed the process of synthesizing this compound from 2,6-dichloro-nitrobenzene and piperazine, involving steps like alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis. The yields and factors influencing key reaction stages, such as alkylation and nitro group reduction, have been thoroughly investigated. Structural confirmation of this compound derivatives has been achieved through spectroscopic methods like IR and 1H-NMR, underscoring their significance in drug development processes (Quan, 2006); (Li Ning-wei, 2006).

Molecular Structures and Interactions

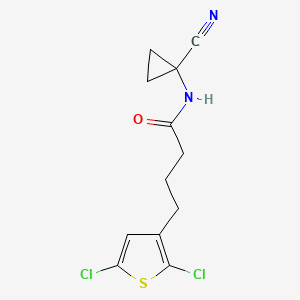

Research into the molecular structures and intermolecular interactions of closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, including variants like 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues, has provided insights into their conformation and bonding. These studies reveal how subtle changes in molecular structure can significantly affect the properties and potential applications of these compounds, particularly in the context of drug design and material science (Mahesha et al., 2019).

Pharmacological Activity

Piperazine derivatives, including those related to this compound, have been extensively studied for their central pharmacological activities. These compounds are known to mainly activate the monoamine pathway, showing promise in antipsychotic, antidepressant, and anxiolytic applications. The research highlights the therapeutic potential of these derivatives in addressing various central nervous system (CNS) disorders, making them valuable tools in medicinal chemistry (Brito et al., 2018).

Chemical Diversity and Therapeutic Applications

The exploration of piperazine heterocycles, such as those related to this compound, in drug discovery underscores their versatility and potential in generating diverse therapeutic agents. The synthesis of enantiomerically pure piperazine derivatives has been pursued to expand the chemical diversity accessible for pharmaceutical development, targeting a range of biological activities and addressing various disease states (Chamakuri et al., 2018).

Safety and Hazards

properties

IUPAC Name |

(2,6-dichlorophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYMWDPEXIEMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2629128.png)

![5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2629129.png)

![1-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2629130.png)

![N-tert-butyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2629136.png)

![Diethyl 3-methyl-5-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2629138.png)

![N-(3-fluorophenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2629140.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2629141.png)

![3-[(2,5-dimethylphenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2629142.png)

![2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid](/img/structure/B2629148.png)